N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-cyclopentylethanediamide
Description
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-cyclopentylethanediamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O4S/c19-11-5-7-13(8-6-11)23-16(14-9-28(26,27)10-15(14)22-23)21-18(25)17(24)20-12-3-1-2-4-12/h5-8,12H,1-4,9-10H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFHBOWYSYSISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-cyclopentylethanediamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the Cyclopentylethanediamide Moiety: This step involves amide bond formation, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Antimicrobial Activity: Preliminary studies suggest it may have antimicrobial properties.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Polymer Science: Could be used in the synthesis of novel polymers with unique properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N’-cyclopentylethanediamide is unique due to its specific combination of functional groups and the thieno[3,4-c]pyrazole core. This structure imparts distinct chemical and biological properties that are not observed in similar compounds.
Biological Activity
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-cyclopentylethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research findings.
Chemical Structure and Properties
The compound belongs to the thieno[3,4-c]pyrazole class, characterized by a thieno ring fused with a pyrazole. Its molecular formula is with a molecular weight of approximately 408.9 g/mol. The structural features include:
- Chlorophenyl Group : Imparts significant biological activity.
- Dioxo Group : Enhances reactivity and potential interactions with biological targets.
- Thieno-Pyrazole Core : Known for diverse pharmacological effects.
Synthesis
The synthesis typically involves multi-step organic reactions. Key steps include:
- Formation of the thieno[3,4-c]pyrazole core.
- Introduction of the 4-chlorophenyl group.
- Attachment of the cyclopentylethanediamide moiety.
These reactions necessitate precise control over conditions such as temperature and solvent choice to maximize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to thieno[3,4-c]pyrazoles. For instance:
- Kinase Inhibition : The compound exhibits inhibitory activity against various kinases involved in cancer pathways. Notably, it has shown efficacy against AKT2/PKBβ, a key player in glioma malignancy. In vitro studies demonstrated that it inhibited 3D neurosphere formation in primary patient-derived glioma stem cells while sparing non-cancerous cells from cytotoxicity .
While the exact mechanisms are still under investigation, several hypotheses suggest that the compound may:
- Interfere with critical signaling pathways associated with cell proliferation and survival.
- Induce apoptosis selectively in cancer cells through kinase inhibition.
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how are intermediates purified?
The compound is typically synthesized via multi-step routes involving condensation, cyclization, and functional group transformations. For example, pyrazole-thieno fused systems are often constructed using Mannich reactions or nucleophilic substitutions, as seen in analogous heterocyclic syntheses . Purification methods include recrystallization (using solvents like ethanol or dichloromethane) and column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Intermediate characterization relies on TLC monitoring and spectroscopic validation (¹H/¹³C NMR, HRMS) .
Q. Which spectroscopic techniques are critical for structural validation, and what key signals confirm the core scaffold?
- ¹H NMR : Signals for aromatic protons (δ 7.2–8.1 ppm), cyclopentyl CH₂ groups (δ 1.5–2.5 ppm), and sulfone groups (if present, deshielded signals).
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and sulfone S=O (~1300 cm⁻¹).
- HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ with <2 ppm error). Discrepancies in expected vs. observed data necessitate revisiting synthetic steps or purity checks .
Q. How is compound purity assessed, and what thresholds are acceptable for biological testing?
Purity is quantified via HPLC (≥95% purity at 254 nm, C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.4% of theoretical values). Impurity profiles are monitored using LC-MS to detect byproducts (e.g., unreacted intermediates or decomposition products) .
Advanced Research Questions
Q. How can low yields in the final cyclization step be systematically optimized?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Temperature modulation : Slow addition of reagents at 0°C to control exothermicity.
- Catalyst screening : Testing Pd(OAc)₂ or CuI for cross-coupling efficiency.
- Solvent optimization : Switching from DMF to THF to reduce polarity-driven side products. Parallel small-scale reactions (DoE approach) help identify optimal conditions .
Q. How should crystallographic disorder in X-ray diffraction data be resolved for accurate structural determination?
- SHELXL refinement : Use PART and SUMP instructions to model disordered atoms (e.g., chlorophenyl rotamers) with occupancy constraints.
- ORTEP visualization : Analyze thermal ellipsoids to distinguish static vs. dynamic disorder.
- Hydrogen bonding networks : Validate via geometric parameters (D–H⋯A angles, distances) to ensure intramolecular interactions stabilize the observed conformation .
Q. What experimental approaches reconcile conflicting bioactivity data across assays (e.g., enzyme inhibition vs. cell-based results)?
- Assay validation : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants.
- Cellular permeability : Assess via PAMPA (parallel artificial membrane permeability assay) or Caco-2 models to rule out efflux pump interference.
- Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
Q. How can computational methods guide the analysis of conformational flexibility in structure-activity relationships (SAR)?
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify dominant conformers.
- Docking studies : Use AutoDock Vina to map binding poses against target proteins, prioritizing poses with ΔG < -8 kcal/mol.
- QM/MM calculations : Evaluate electronic effects of substituents (e.g., chloro vs. trifluoromethyl) on binding affinity .
Methodological Notes
- Crystallography : SHELX suite (structure solution) and ORTEP-3 (visualization) are essential for resolving complex heterocyclic systems .
- Data contradiction : Cross-validate conflicting results using orthogonal techniques (e.g., X-ray vs. NMR-derived torsion angles) .
- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) to ensure protocol transferability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
